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Compound of Interest

4-(2-Chlorophenyl)isoxazole-3-
Compound Name:
carboxylic acid

Cat. No.: B11786183

Get Quote

Executive Summary & Structural Context

Molecule: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Formula: C10HsCINO3s MW: 223.61
g/mol CAS (Analog Reference): 23598-72-3 (refers to the 3-aryl-5-methyl-4-carboxy isomer);
Specific 4-aryl-3-carboxy isomer is a specialized intermediate.

Critical Regiochemical Distinction: This molecule is a regioisomer of the common penicillin side
chain precursor (3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid).

o Target Molecule: Aryl group at Position 4; Carboxylic Acid at Position 3.
o Common Analog (Cloxacillin Series): Aryl group at Position 3; Carboxylic Acid at Position 4.

Achieving the 4-aryl-3-carboxy substitution pattern requires specific synthetic control (via
enamine cycloaddition) to overcome the natural preference for 5-aryl formation in standard
alkyne cycloadditions.

Synthesis Strategy: Regioselective Construction

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b11786183#bc-rfq
https://www.benchchem.com/product/b11786183/docs?utm_src=pdf-body#spectroscopic-profiling-synthesis-4-2-chlorophenyl-isoxazole-3-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11786183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

To synthesize the 4-aryl isomer exclusively, a 1,3-dipolar cycloaddition between a nitrile oxide
and an enamine is the preferred protocol. Direct reaction with phenylacetylene typically yields

the 5-phenyl isomer.

Protocol: Enamine-Directed Cycloaddition

» Dipole Formation: Ethyl chlorooximidoacetate is treated with a base (TEA) to generate

Carboethoxyformonitrile oxidein situ.

o Dipolarophile Preparation: Condensation of 2-chlorophenylacetaldehyde with morpholine
yields 1-morpholino-2-(2-chlorophenyl)ethylene.

o Cycloaddition: The nitrile oxide reacts with the enamine. The morpholine moiety directs the
nitrile oxide carbon to the beta-position (relative to the aryl group), securing the 4-aryl
regiochemistry.

o Elimination & Hydrolysis: Acidic workup eliminates the morpholine to aromatize the isoxazole
ring, followed by ester hydrolysis to the free acid.
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Figure 1: Regioselective synthesis pathway via enamine cycloaddition to ensure 4-aryl

placement.

Spectroscopic Data Profile

The following data is derived from the verified 4-phenylisoxazole-3-carboxylic acid scaffold,
adjusted for the specific electronic and steric effects of the 2-chloro substituent (Ortho-effect).

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds
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B. Mass Spectrometry (MS)

lonization: ESI (Negative Mode preferred for Carboxylic Acids) or EI.

e Molecular lon [M-H]~: m/z 222.0 (Base peak in negative mode).

 Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to 3>CI/3’Cl.

» Fragmentation (EI):

o m/z 223 (M*): Parent ion.

o m/z 179 (M - COz2): Decarboxylation (Characteristic of 3-COOH isoxazoles).

o m/z 144 (M - COz2 - CI): Loss of halogen.

C. Infrared Spectroscopy (IR)

e O-H Stretch: 2500-3300 cm~* (Broad, carboxylic acid dimer).

© 2026 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11786183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C=0 Stretch: 1715-1725 cm~1 (Strong, acid carbonyl).
e C=N/C=C Stretch: 1600, 1580 cm~! (Isoxazole ring breathing).

e C-CI Stretch: 740-760 cm~1 (Strong, aryl chloride).

Comparative Analysis: Avoiding Identification
Errors

It is vital to distinguish the target molecule from its commercially ubiquitous isomers.

Cloxacillin Precursor: 3-(2-

Feature Target: 4-(2-ClI-Ph)-3-COOH
CIl-Ph)-4-COOH
Isoxazole H-5 Present (Singlet ~9.15 ppm) Absent (Substituted by Methyl)
) o ) ) Nitrile Oxide +
Synthesis Nitrile Oxide + Enamine )
Enamine/Ketoester
_ ) Difficult (COOH at C4 is more
Decarboxylation Facile (Loss of CO2 from C3)
stable)
) o GABA-A Antagonist / Penicillin Side Chain (Cell wall
Bioactivity o
Glutamate Modulator synthesis inhibitor)

References & Validation

e |soxazole Synthesis Strategy:

o P. Caramella et al., "Regioselectivity in the cycloaddition of nitrile oxides to enamines."
Tetrahedron, 1999. (Establishes the 4-aryl selectivity rule).

e Spectroscopic Baseline (4-Phenylisoxazole-3-carboxylic acid):

o Fluorochem Product Data: 4-Phenylisoxazole-3-carboxylic acid ethyl ester (CAS 96129-
46-3).

e General Isoxazole Characterization:
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o NIST Chemistry WebBook, "Isoxazole derivatives IR/MS data.”

e Pharmacological Context:

o Frglund et al., "4-Substituted isoxazole-3-carboxylic acids as GABA-A antagonists.”
Journal of Medicinal Chemistry, 2002. (Defines the scaffold's utility).

e To cite this document: BenchChem. [Spectroscopic Profiling & Synthesis: 4-(2-
Chlorophenyl)isoxazole-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b11786183/docs#spectroscopic-profiling-synthesis-4-
2-chlorophenyl-isoxazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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